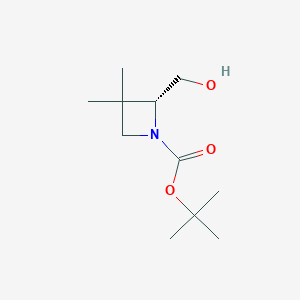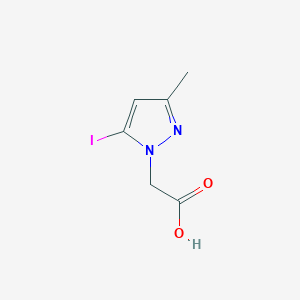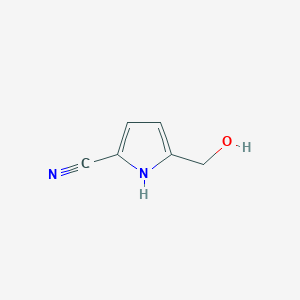![molecular formula C8H14N2O B13019936 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one](/img/structure/B13019936.png)
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one is a chemical compound with the molecular formula C8H14N2O. It is characterized by a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with an amine under acidic or basic conditions to form the desired product . The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Scientific Research Applications
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecule. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
1-(6-Amino-2-azaspiro[3.3]heptan-2-yl)ethan-1-one hydrochloride: A hydrochloride salt form with similar properties but different solubility and stability.
2-Azaspiro[3.3]heptane derivatives: Compounds with similar spirocyclic structures but different functional groups.
Uniqueness
This compound is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(6-amino-2-azaspiro[3.3]heptan-2-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-6(11)10-4-8(5-10)2-7(9)3-8/h7H,2-5,9H2,1H3 |
InChI Key |
PHMLYBPPMKYBKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC2(C1)CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,4-Dioxaspiro[4.5]decane-6-carbonitrile](/img/structure/B13019858.png)
![5-(1H-Benzo[d]imidazol-7-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B13019859.png)
![tert-Butyl 3,3-dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B13019860.png)


![3-Thia-9-azabicyclo[3.3.1]nonane-3,3,7-trione](/img/structure/B13019882.png)

![2-{1-Azabicyclo[2.2.2]octan-3-yl}acetonitrile](/img/structure/B13019891.png)


![(3aS,5R,6aR)-hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13019917.png)



